molecular formula C14H19BrOZn B14876718 4-Cyclohexyloxy-2,6-dimethylphenylZinc bromide

4-Cyclohexyloxy-2,6-dimethylphenylZinc bromide

Cat. No.: B14876718
M. Wt: 348.6 g/mol
InChI Key: RAYAVIBSNPCADP-UHFFFAOYSA-M
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Description

4-CYCLOHEXYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound used in various organic synthesis reactions. It is a solution of this compound in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-CYCLOHEXYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE typically involves the reaction of 4-CYCLOHEXYLOXY-2,6-DIMETHYLPHENYLMAGNESIUM BROMIDE with a zinc halide, such as zinc bromide. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. The general reaction scheme is as follows:

4-CYCLOHEXYLOXY-2,6-DIMETHYLPHENYLMAGNESIUM BROMIDE+ZnBr24-CYCLOHEXYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE+MgBr2\text{4-CYCLOHEXYLOXY-2,6-DIMETHYLPHENYLMAGNESIUM BROMIDE} + \text{ZnBr}_2 \rightarrow \text{this compound} + \text{MgBr}_2 4-CYCLOHEXYLOXY-2,6-DIMETHYLPHENYLMAGNESIUM BROMIDE+ZnBr2​→4-CYCLOHEXYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE+MgBr2​

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of large reactors equipped with inert gas systems to maintain an anhydrous environment. The reagents are added in a controlled manner to ensure complete reaction and high yield. The product is then purified and dissolved in THF to achieve the desired concentration.

Chemical Reactions Analysis

Types of Reactions

4-CYCLOHEXYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE undergoes various types of reactions, including:

    Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Transmetalation: It can transfer its organic group to other metals, such as palladium, in cross-coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common electrophiles include alkyl halides and acyl chlorides. The reactions are typically carried out in THF at low temperatures to prevent side reactions.

    Transmetalation: Palladium catalysts are commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The reactions are carried out under an inert atmosphere at moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific electrophile or metal catalyst used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

4-CYCLOHEXYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE is used in various scientific research applications, including:

    Organic Synthesis: It is used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the synthesis of organic materials with specific properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4-CYCLOHEXYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE involves the transfer of its organic group to an electrophile or metal catalyst. In nucleophilic substitution reactions, the zinc atom acts as a nucleophile, attacking the electrophile and forming a new carbon-carbon bond. In transmetalation reactions, the zinc atom transfers its organic group to the metal catalyst, which then participates in further reactions.

Comparison with Similar Compounds

Similar Compounds

    4-CYCLOHEXYLOXY-2,6-DIMETHYLPHENYLMAGNESIUM BROMIDE: Similar in structure but contains magnesium instead of zinc.

    4-CYCLOHEXYLOXY-2,6-DIMETHYLPHENYLLITHIUM: Contains lithium instead of zinc.

Uniqueness

4-CYCLOHEXYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE is unique due to its reactivity and stability in THF. It offers advantages over similar compounds, such as higher reactivity and better compatibility with various reaction conditions.

Properties

Molecular Formula

C14H19BrOZn

Molecular Weight

348.6 g/mol

IUPAC Name

bromozinc(1+);1-cyclohexyloxy-3,5-dimethylbenzene-4-ide

InChI

InChI=1S/C14H19O.BrH.Zn/c1-11-8-12(2)10-14(9-11)15-13-6-4-3-5-7-13;;/h9-10,13H,3-7H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

RAYAVIBSNPCADP-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=[C-]1)C)OC2CCCCC2.[Zn+]Br

Origin of Product

United States

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